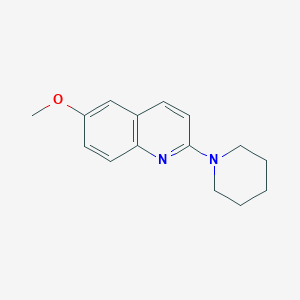![molecular formula C15H18N4O B15121007 N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15121007.png)
N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound features a piperidine ring, a cyanopyridine moiety, and a cyclopropanecarboxamide group, making it a unique and potentially valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyanopyridine moiety and the cyclopropanecarboxamide group. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyanopyridine Moiety: This step often involves nucleophilic substitution reactions where a suitable cyanopyridine derivative is reacted with the piperidine intermediate.
Attachment of the Cyclopropanecarboxamide Group: This can be done through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger quantities of reagents and solvents while maintaining reaction conditions.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality Control: Implementing rigorous testing to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxidized piperidine derivatives.
Reduction: Can produce amine derivatives.
Substitution: Results in various substituted piperidine compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide
- N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
Uniqueness
N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its structure allows for diverse modifications, making it a versatile molecule for various applications.
特性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
N-[1-(6-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N4O/c16-9-12-3-1-5-14(17-12)19-8-2-4-13(10-19)18-15(20)11-6-7-11/h1,3,5,11,13H,2,4,6-8,10H2,(H,18,20) |
InChIキー |
PWHHOEFCIIZCDX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C#N)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Pyridin-2-yl)-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15120927.png)
![4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120950.png)
![4-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120954.png)
![3-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15120968.png)

![4,4-Difluoro-1-{1-[(2-methylphenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15120983.png)
![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120987.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B15120994.png)
![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15121003.png)
![N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15121012.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15121015.png)
![4-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B15121018.png)
![4,4-Difluoro-1-{1-[(3-fluorophenyl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B15121020.png)
![3-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15121021.png)
